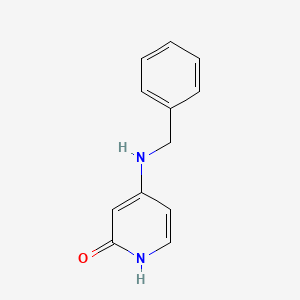

4-(benzylamino)pyridin-2(1H)-one

Description

Significance of Pyridinone Derivatives in Chemical Research

Pyridinone derivatives represent a privileged scaffold in medicinal chemistry, meaning they are a class of compounds that are frequently found in biologically active molecules. mdpi.commdpi.comresearchgate.netnih.gov This prevalence is attributed to their ability to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. mdpi.commdpi.com The pyridinone ring is a versatile building block that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity to optimize drug-like characteristics. mdpi.comnih.gov A wide array of pharmacological activities have been reported for pyridinone-containing compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscoring their importance in drug discovery. mdpi.commdpi.com

Overview of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with a significant percentage of all FDA-approved small-molecule drugs featuring at least one such ring system. researchgate.netnih.gov Their ubiquity in nature, from alkaloids to vitamins, highlights their fundamental role in biological processes. researchgate.netnih.gov The presence of nitrogen atoms in these cyclic structures imparts unique properties, such as the ability to form crucial hydrogen bonds with biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov This interactive capability is often central to the mechanism of action of many drugs, influencing their potency and selectivity. chemsynthesis.com The structural diversity and synthetic tractability of nitrogen heterocycles make them an invaluable source of new therapeutic agents. nih.govchemsynthesis.com

Rationale for Investigating the 4-(benzylamino)pyridin-2(1H)-one Core Structure

The investigation into the this compound core structure is a logical progression from the established importance of its parent scaffolds. The pyridin-2(1H)-one moiety provides a robust platform for biological interaction, while the benzylamino group introduces a degree of flexibility and lipophilicity that can be crucial for target engagement and cellular permeability.

The rationale for its investigation is multifaceted:

Bioisosteric Replacement: The 4-aminopyridin-2(1H)-one core can act as a bioisostere for other key chemical groups found in known bioactive molecules, potentially leading to improved properties.

Kinase Inhibition: The general structure of aminopyridines and related heterocycles is a common feature in many kinase inhibitors. The ATP-binding site of kinases often contains a "hinge" region that forms hydrogen bonds with inhibitors, a role for which the this compound structure is well-suited. The benzyl (B1604629) group can be directed towards hydrophobic pockets within the kinase domain, enhancing binding affinity.

Scaffold for Diversity-Oriented Synthesis: The core structure allows for the facile introduction of a wide range of substituents on both the pyridinone ring and the benzyl group. This enables the creation of large chemical libraries for high-throughput screening against various biological targets.

Potential for Novel Biological Activities: The unique combination of the pyridinone and benzylamine (B48309) moieties may lead to novel mechanisms of action or the ability to target proteins that have been challenging to address with other chemical scaffolds.

Scope and Objectives of Academic Research on this compound

Academic research on the this compound scaffold is primarily focused on elucidating its therapeutic potential through a systematic exploration of its chemical and biological properties. The key objectives of this research can be summarized as follows:

Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and versatile synthetic routes to access not only the parent compound but also a diverse array of its derivatives. This includes the optimization of reaction conditions to ensure high yields and purity.

Exploration of Biological Activity: A significant portion of academic research is dedicated to screening this compound and its analogs against a wide range of biological targets. This often involves in vitro assays to identify potential activities such as anticancer, anti-inflammatory, or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, researchers aim to understand the relationship between the chemical structure of the derivatives and their biological potency. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Elucidation of Mechanism of Action: A fundamental objective is to determine how these compounds exert their biological effects at the molecular level. This may involve identifying the specific protein target and characterizing the binding interactions through techniques like X-ray crystallography or molecular modeling.

Evaluation in Preclinical Models: Promising compounds identified through in vitro studies may be advanced to preclinical evaluation in cellular and animal models of disease. This is a critical step in assessing the therapeutic potential and drug-like properties of the scaffold.

To provide a clearer picture of the research landscape, the following table summarizes the key research findings on related pyridinone derivatives, offering a proxy for the anticipated areas of investigation for the this compound core.

| Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| 3,5-disubstituted pyridin-2(1H)-ones | Analgesic (Anti-allodynic) | A 2-methoxypyridine (B126380) derivative demonstrated an enhanced analgesic effect in a rat model of inflammatory pain. | nih.gov |

| 4-amino-2-pyridones | PCSK9 Inhibition | Identified a 2-pyridone derivative as an inhibitor of PCSK9 expression, which is involved in cholesterol metabolism. | unipd.it |

| 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Kinase Inhibition (Aurora A, VEGF-R) | These compounds were found to be dual inhibitors of Aurora A kinase and VEGF receptor kinases, with antiproliferative activity against cancer cell lines. | nih.gov |

| 4-hydroxy-6-methylpyridin-2(1H)-one derivatives | Urease Inhibition | Several derivatives showed superior urease inhibitory activity compared to the standard compound, thiourea. | researchgate.net |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | Anticancer | Compounds exhibited inhibitory activity against various cancer cell lines, including A549, MCF7, and HCT116. | nih.gov |

This structured approach, from synthesis to in-depth biological evaluation, is essential to fully understand the potential of the this compound scaffold and to pave the way for the development of new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-11(6-7-13-12)14-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRAUSGHXWNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535407 | |

| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-61-9 | |

| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Benzylamino Pyridin 2 1h One and Its Advanced Analogues

Established Synthetic Routes to the Pyridin-2(1H)-one Nucleus

The pyridin-2(1H)-one core is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with diverse biological activities. Several classical and modern synthetic strategies have been developed for its construction.

One of the most well-known methods is the Hantzsch pyridine (B92270) synthesis , which typically involves a one-pot condensation reaction of a β-keto ester, an aldehyde, and ammonia. wikipedia.org While historically significant, this method often has limitations in terms of yield and regioselectivity for producing asymmetrically substituted pyridines. wikipedia.org

More contemporary approaches often utilize cyclization reactions of open-chain precursors. For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base can lead to the formation of substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Another strategy involves the reaction of enamines with activated malonates. For example, 4-hydroxy-2(1H)-pyridones can be obtained in excellent yields from the reaction of azomethines with trichlorophenylmalonates. researchgate.net

Furthermore, tandem cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one intermediates with alkynes have emerged as a powerful tool for constructing highly substituted pyridines. nih.gov This method offers advantages in accessing complex substitution patterns that are challenging to achieve through traditional condensation strategies. nih.gov The Thorpe-Ziegler cyclization of N-chloroacetyl derivatives has also been employed to produce condensed pyridin-2(1H)-one derivatives. researchgate.net

Installation of the 4-(benzylamino) Moiety

Once the pyridin-2(1H)-one nucleus is established, the next crucial step is the introduction of the 4-(benzylamino) group. Several methodologies are available for this transformation, each with its own advantages and substrate scope.

Reductive Amination Methodologies for C-N Bond Formation

Reductive amination is a widely used and versatile method for forming carbon-nitrogen bonds. youtube.commasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.comstudylib.net

In the context of synthesizing 4-(benzylamino)pyridin-2(1H)-one, this would typically involve a 4-oxo or 4-formyl substituted pyridin-2(1H)-one precursor which is then reacted with benzylamine (B48309) in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl group. youtube.com The reaction can often be performed in a one-pot procedure, which is advantageous for synthetic efficiency. youtube.com

Direct Amination Reactions with Benzylamine

Direct amination of a C-H bond on the pyridine ring with benzylamine represents a more atom-economical approach. However, these reactions are often challenging due to the lower reactivity of C-H bonds. Recent advances have shown that direct C-H amination of heteroarenes can be achieved using specialized reagents and catalysts. For instance, methods for the direct C2 and C4 C-H amination of fused azaarenes have been developed using bispyridine-ligated I(III) reagents. nih.gov While direct amination of the pyridine series has been reported under specific conditions, such as the amination of 2-nitro-3-azidopyridine with ammonium (B1175870) hydroxide (B78521), these methods are not always broadly applicable. researchgate.net

Another approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of the pyridin-2(1H)-one ring with benzylamine. Halogens, such as chlorine or bromine, are common leaving groups. The reaction of a 4-chloro- or 4-bromopyridin-2(1H)-one derivative with benzylamine, often in the presence of a base, can lead to the desired this compound.

Multi-step Synthesis via Precursors and Intermediate Derivatization

In many cases, the synthesis of this compound is achieved through a multi-step sequence involving the preparation of a suitably functionalized pyridin-2(1H)-one precursor followed by the introduction of the benzylamino group.

A common strategy involves the initial synthesis of a 4-aminopyridin-2(1H)-one derivative. This can be accomplished, for example, by the reduction of a 4-nitropyridin-2(1H)-one. The resulting 4-amino group can then be subjected to reductive amination with benzaldehyde (B42025) to install the benzyl (B1604629) group.

Alternatively, a 4-halopyridin-2(1H)-one can be synthesized first. For instance, 4-hydroxy-2(1H)-pyridones can be chlorinated to yield 4-chloropyridones. researchgate.net This 4-chloro derivative can then undergo a nucleophilic substitution reaction with benzylamine to afford the target compound. researchgate.net

Another multi-step approach involves the synthesis of a 4-hydrazinylquinolin-2(1H)-one, which can be prepared by refluxing a 4-chloro-quinolin-2(1H)-one with hydrazine (B178648) hydrate. mdpi.com While this specific example leads to a quinolone, the principle of using a hydrazine intermediate can be applied to pyridinone systems as well, which can then be further functionalized.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of specific isomers of substituted pyridin-2(1H)-ones is a critical aspect of their synthetic chemistry. The position of the benzylamino group, as well as other substituents on the pyridine ring, can significantly influence the molecule's biological activity.

Control of regioselectivity can often be achieved by carefully choosing the synthetic route and starting materials. For example, in the Hantzsch synthesis, the use of unsymmetrical precursors can lead to a mixture of regioisomers. wikipedia.org Therefore, alternative methods that offer better regiocontrol are often preferred.

Tandem Stille/heterocyclization reactions have been shown to be a general and regioselective one-pot synthesis for various heterocyclic compounds, including those with a pyridine-like core. nih.gov Similarly, the reaction of ylidenemalononitriles with primary amines like benzylamine can lead to the formation of multi-substituted pyridines with high regioselectivity. nih.gov

In the case of direct amination, the inherent reactivity of the pyridine ring often dictates the position of substitution. For instance, direct amination of certain activated pyridines can occur selectively at the C2 or C4 positions. nih.gov The choice of catalyst and reaction conditions can also play a crucial role in directing the regioselectivity of the amination reaction. nih.gov

Synthetic Approaches for Structurally Diverse this compound Derivatives

The development of synthetic methodologies that allow for the creation of a diverse range of this compound derivatives is of significant interest for structure-activity relationship (SAR) studies in drug discovery.

One approach to achieve structural diversity is to utilize a common intermediate that can be readily functionalized. For example, a 4-amino-pyridin-2(1H)-one scaffold can be reacted with a variety of substituted benzaldehydes via reductive amination to generate a library of derivatives with different substituents on the benzyl ring. nih.gov

Similarly, starting with a 4-halopyridin-2(1H)-one allows for the introduction of a wide range of substituted benzylamines through nucleophilic aromatic substitution. This strategy has been employed in the synthesis of libraries of amino-substituted 2-pyridones. researchgate.net

Furthermore, multi-component reactions (MCRs) offer an efficient way to generate structural diversity in a single step. For example, a four-component reaction involving a ketone, malononitrile (B47326), ethyl cyanoacetate, and a hydrazine can be used to construct a complex pyridin-2(1H)-one core, which can then be further modified. researchgate.net The use of various amines, including substituted benzylamines, in the synthesis of N-substituted pyridin-2(1H)-one derivatives from chromone (B188151) esters also provides access to a diverse set of compounds.

The synthesis of pyrazin-2(1H)-one derivatives, which are structurally related to pyridin-2(1H)-ones, has also been explored using various benzylamines, highlighting the potential for creating diverse libraries of related heterocyclic compounds. researchgate.net

Modifications on the Benzyl Moiety

The functionalization of the benzyl group in this compound allows for the systematic exploration of structure-activity relationships. A primary strategy to achieve this involves the reaction of a suitable pyridinone precursor with a diverse array of substituted benzylamines.

A general and effective route involves the reaction of an activated pyridinone, such as a 4-halo-pyridin-2(1H)-one, with various benzylamine derivatives. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for creating a library of analogues with modified benzyl moieties. nih.gov For instance, a series of N-substituted pyridin-2(1H)-one derivatives can be synthesized by reacting a chromone-derived ester with different primary amines, including a range of substituted benzylamines, under basic conditions. This approach highlights the feasibility of incorporating substituents at various positions on the aromatic ring of the benzyl group.

Similarly, the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide groups demonstrates the use of variously substituted benzaldehydes to create a diverse set of benzylidene-containing structures. nih.gov Although the core is a 4-pyridone, the synthetic logic of modifying the benzyl portion is directly applicable.

Table 1: Examples of Substituted Benzylamines for Analog Synthesis This table is illustrative, based on synthetic strategies for related structures.

| Reagent | Resulting Moiety | Synthetic Context | Reference |

| Benzylamine | Unsubstituted Benzylamino | Core structure formation | |

| 4-Isopropylbenzylamine | 4-Isopropylbenzylamino | Used in synthesis of benzylidene hydrazides | nih.gov |

| 2-Methoxybenzylamine | 2-Methoxybenzylamino | Potential for steric and electronic modulation | |

| 4-Fluorobenzylamine | 4-Fluorobenzylamino | Introduction of electron-withdrawing groups | nih.gov |

Substitutions on the Pyridinone Ring System

Introducing substituents directly onto the pyridinone ring is a key strategy for modulating the physicochemical and biological properties of the core scaffold. Various positions on the ring (C3, C5, C6) can be functionalized using a range of synthetic methods.

The synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been reported, showcasing methods to build complexity on the pyridinone core before or after the introduction of the amino side chain. nih.gov One route begins with a 5-nitropyridin-2(1H)-one, which undergoes O-benzylation, followed by a Suzuki-Miyaura coupling to introduce a substituent at the C3 position. Subsequent reduction of the nitro group at C5 provides an amino group that can be further functionalized. nih.gov

Another approach involves building the substituted ring from acyclic precursors. The Guareschi-Thorpe condensation, reacting cyanoacetamide with a 1,3-diketone, yields highly substituted 2-pyridones with well-defined regioselectivity. nih.govbeilstein-journals.org This method allows for the incorporation of substituents at the C3, C5, and C6 positions from the outset.

A specific example is the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the drug finerenone. This process involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol (B129727) within a pressure reactor, demonstrating a method to install both an amino group at C4 and a methyl group at C5. google.com

Table 2: Synthetic Approaches for Pyridinone Ring Substitution

| Position(s) | Method | Starting Material Example | Resulting Structure Example | Reference |

| C3, C5 | Multi-step synthesis | 3-Bromo-5-nitropyridin-2(1H)-one | 3-(Indol-4-yl)-5-aminopyridin-2(1H)-one | nih.gov |

| C5 | Nucleophilic substitution | 2-Chloro-5-methyl-4-pyridinamine | 4-Amino-5-methyl-1H-pyridin-2(1H)-one | google.com |

| C3, C5, C6 | Condensation reaction | Cyanoacetamide and a 1,3-diketone | Polysubstituted 2-pyridone | nih.govbeilstein-journals.org |

| C3, C6 | Cyclization of anilides | Aryl ketone anilides and diethyl malonate | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | researchgate.net |

Formation of Fused Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve intramolecular cyclizations or multicomponent reactions where substituents on the pyridinone or benzyl rings participate in ring-forming steps.

One strategy involves the condensation of pyridinone derivatives with other heterocycles. For example, pyridinone-quinazoline derivatives have been synthesized by condensing a substituted quinazoline (B50416) with precursors like malononitrile or ethyl cyanoacetate, which can form a pyridinone ring. frontiersin.orgnih.gov This demonstrates a method where the pyridinone ring is formed as part of the fusion process.

A more direct approach would involve a pre-functionalized this compound. For instance, a substituent on the benzyl ring (e.g., an ortho-amino or ortho-hydroxyl group) could undergo a cyclization reaction with the C5 position of the pyridinone ring, or an appropriately placed group on the pyridinone ring could cyclize onto the benzyl ring. The synthesis of fused systems from 2-phenyl nih.govcolab.wsbenzothiazepin-4(5H)-one, which reacts with various reagents to form fused pyrano-, pyrido-, and thiopyrano- rings, illustrates the principle of building additional rings onto a core heterocycle. ekb.eg

Furthermore, universal methods for synthesizing new heterocyclic systems, such as the construction of pyrimido[2,1-f] nih.govbeilstein-journals.orgrsc.orgtriazines from thieno[3,2-d]pyrimidines, showcase how vicinal amino and ester groups can be used to construct fused rings. nih.gov A similar strategy could be envisioned for a suitably substituted this compound to generate novel fused architectures. The synthesis of complex tetracyclic systems from quinoline (B57606) precursors further underscores the potential for intramolecular cyclizations to create elaborate fused structures. researchgate.net

Table 3: Strategies for Fused Heterocycle Formation

| Fused System Type | General Strategy | Key Reaction | Potential Precursor | Reference |

| Pyridinone-Quinazoline | Condensation | Knoevenagel condensation | 2-Amino-benzoic acid derivatives | frontiersin.orgnih.gov |

| Pyrido-Thieno-Pyrimido-Triazine | Multi-step cyclization | Hydrazinolysis and cyclization | Aminomethyl thieno[3,2-d]pyrimidines | nih.gov |

| Pyrano/Pyrido/Thiopyrano-fused | Ring annulation | Reaction with arylidenenitriles | Core heterocycle with active methylene (B1212753) | ekb.eg |

| Pyrrolo[2,3-b]pyridine-based tricycles | Unintended side-reaction | Cyclization with formaldehyde | SEM-protected pyrrolopyridine | nih.gov |

Methodological Advancements in the Synthesis of Pyridinone Scaffolds (e.g., C-H Bond Functionalization)

Recent methodological advancements, particularly in the field of C-H bond functionalization, offer more efficient and atom-economical routes to substituted pyridinone scaffolds. nih.govbeilstein-journals.org This strategy avoids the need for pre-functionalized substrates, such as halogenated pyridinones, which are often required in traditional cross-coupling reactions. nih.gov

The direct functionalization of the pyridone ring presents a significant challenge in controlling site-selectivity, as there are four potential C-H bonds (C3, C4, C5, C6) available for reaction. nih.gov The inherent electronic properties of the 2-pyridone ring favor electrophilic attack at the electron-rich C3 and C5 positions, while nucleophilic attack is more likely at the electron-deficient C4 and C6 positions. nih.gov

Several strategies have been developed to control the regioselectivity of C-H functionalization:

Radical Reactions: Radical trifluoromethylation has been shown to selectively occur at the C3 position. nih.gov Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds also exhibits perfect C3-selectivity, irrespective of the substituents already on the pyridone ring. nih.gov

Directing Groups: The use of a directing group, often attached to the ring nitrogen, is a robust strategy to achieve high selectivity. This approach has been particularly effective for achieving C6-selective functionalization, which is otherwise challenging. nih.gov

Catalyst Control: Rhodium(III)-catalyzed C-H functionalization has been used in a formal [3+3] annulation of enaminones with acrylates to provide a simple and practical method for accessing N-substituted 2-pyridones. nih.gov This process involves C-H bond cross-coupling and subsequent aminolysis.

These modern techniques represent a paradigm shift in the synthesis of complex pyridinone derivatives, allowing for the late-stage functionalization of the core scaffold with high precision and efficiency. colab.wsrsc.org

Table 4: Site-Selective C-H Functionalization of the 2-Pyridone Ring

| Position | Method | Catalyst/Reagent | Key Feature | Reference |

| C3 | Radical Alkylation | Ni-catalyst / α-bromo carbonyls | High C3 selectivity regardless of other substituents. | nih.gov |

| C3/C5 | Electrophilic Attack | Electrophiles | Favored due to higher electron density at these positions. | nih.gov |

| C6 | Directed C-H Alkylation | Ni-catalyst / Directing Group | Overcomes electronic preference for other positions. | nih.gov |

| Ring Formation | [3+3] Annulation | Rh(III)-catalyst | Forms N-substituted 2-pyridones via C-H activation. | nih.gov |

Structural Elucidation and Characterization Methodologies for 4 Benzylamino Pyridin 2 1h One Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(benzylamino)pyridin-2(1H)-one in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the signals of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments in the molecule. In a typical spectrum recorded in DMSO-d₆, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.26-7.31 ppm. The protons on the pyridinone ring are observed as singlets at approximately δ 6.57 (H5) and δ 6.15 (H3) ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are found further upfield as a singlet at around δ 4.42 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C2) of the pyridinone ring is typically the most downfield signal, appearing around δ 165.1 ppm. The other carbons of the pyridinone ring and the benzyl group resonate at characteristic chemical shifts, for instance, C6 at δ 153.0 ppm and the carbon attached to the amino group (C4) at δ 138.9 ppm. The aromatic carbons of the benzyl group are observed in the δ 127.2-128.5 ppm region.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. These 2D experiments are crucial for the unambiguous structural assignment of complex molecules. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.15 (s) | - |

| H5 | 6.57 (s) | - |

| Benzyl CH₂ | 4.42 (s) | - |

| Benzyl Aromatic H | 7.26-7.31 (m) | - |

| C2 | - | 165.1 |

| C6 | - | 153.0 |

| C4 | - | 138.9 |

| Benzyl Aromatic C | - | 127.2-128.5 |

Data sourced from reference . s = singlet, m = multiplet

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass is 200.09496 g/mol . Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. HRMS analysis would yield an experimental m/z value very close to the calculated value for [C₁₂H₁₃N₂O]⁺ (201.10279), confirming the molecular formula with a high degree of confidence. The high resolution of the instrument allows for the exclusion of other possible elemental compositions that might have the same nominal mass.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups present in this compound. These two methods are complementary, as some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups. A broad band observed around 3180 cm⁻¹ is indicative of the N-H stretching vibration of the amino group. The strong absorption at approximately 1655 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam (pyridinone) ring. Aromatic C=C stretching vibrations are typically observed around 1590 cm⁻¹. The absence of a strong, broad O-H stretching band above 3200 cm⁻¹ provides evidence that the compound exists predominantly in the lactam tautomeric form in the solid state.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides additional information on the vibrational modes. While specific FT-Raman data for this compound is not widely published, the technique is generally useful for observing symmetric vibrations and those of non-polar bonds, which can be weak in the IR spectrum. For example, the symmetric stretching of the aromatic rings would be expected to produce a strong signal in the Raman spectrum.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3180 (broad) |

| C=O Stretch (Lactam) | ~1655 |

| C=C Stretch (Aromatic) | ~1590 |

Data sourced from reference .

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the chromophoric system of this compound. The chromophore consists of the conjugated pyridinone ring system and the benzyl group, which absorb light in the UV-Vis region, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact positions and intensities of these bands are influenced by the solvent polarity. For instance, in a study of a related compound, an absorption band at 312 nm was observed to undergo a red shift and hypochromism upon interaction with DNA, suggesting a binding event. researchgate.net While specific UV-Vis data for the parent compound is limited in readily available literature, the technique remains a valuable tool for characterizing its electronic properties and studying its interactions with other molecules.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

Crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic space group Pca2₁. The pyridinone ring is nearly planar, and the benzyl group is oriented at a significant dihedral angle to this plane. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. The absence of an O-H group in the crystal structure further confirms the predominance of the lactam tautomer in the solid state.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.0951 (13) |

| b (Å) | 7.4097 (8) |

| c (Å) | 35.163 (5) |

| V (ų) | 3151.3 (7) |

| Z | 8 |

Data for a related derivative, 1-[2-(Benzylamino)-4-pyridyl]-2-(4-fluorophenyl)ethane-1,2-dione, sourced from reference nih.gov.

Computational and Theoretical Frameworks for 4 Benzylamino Pyridin 2 1h One Research

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 4-(benzylamino)pyridin-2(1H)-one, DFT calculations, particularly using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict its molecular geometry and electronic properties with a high degree of accuracy. nih.govnih.gov These theoretical calculations are often corroborated with experimental data, such as X-ray crystallography, to validate the computational models. researchgate.neteurjchem.com

Conformational Analysis and Energetic Properties

The flexibility of the benzylamino group in this compound allows for multiple conformational isomers. Conformational analysis using DFT is essential to identify the most stable, low-energy conformers of the molecule. nih.gov By calculating the potential energy surface, researchers can understand the energy barriers between different conformations and determine the likelihood of their existence under physiological conditions. For example, studies on similar flexible molecules have utilized DFT to plot potential energy curves and identify stable conformers. nih.gov

The total energy and other thermodynamic properties of these conformers are also calculated to assess their relative stabilities. This information is critical as the biological activity of a molecule is often dependent on its preferred three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.comnih.gov For this compound, FMO analysis helps to predict the sites susceptible to electrophilic and nucleophilic attack.

The HOMO represents the ability to donate an electron, and its location often corresponds to the most electron-rich part of the molecule. Conversely, the LUMO represents the ability to accept an electron, indicating the most electron-deficient region. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net In related systems, the HOMO and LUMO distributions have been shown to be localized over specific parts of the molecule, such as the pyridone or phenyl rings, which has implications for their interaction with other molecules. nih.gov

| Parameter | Description | Significance in this compound Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A larger gap suggests higher stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as potential sites for hydrogen bonding or coordination with metal ions. nih.gov The benzyl (B1604629) and pyridone rings would exhibit a more complex potential distribution, influencing π-π stacking interactions. Understanding these electrostatic features is crucial for predicting how the molecule will interact with the active site of a biological target. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. rsc.org Computational methods, particularly DFT, can be used to predict the NLO properties of molecules like this compound. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The presence of electron-donating (amino) and electron-withdrawing (carbonyl) groups within a π-conjugated system, as seen in this compound, can lead to significant NLO properties. Theoretical calculations of these parameters provide a preliminary assessment of a molecule's potential as an NLO material, guiding the synthesis and experimental validation of promising candidates. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netrsc.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For this compound, molecular docking simulations can be performed against various protein targets to hypothesize its mechanism of action. For instance, given the structural similarities to other kinase inhibitors, docking studies could explore its interaction with the ATP-binding site of various kinases. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net

For this compound, the benzylamino group and the pyridone ring are expected to play crucial roles in binding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic rings can engage in hydrophobic and π-π stacking interactions with corresponding residues in the protein's binding pocket.

The docking software calculates a scoring function, often expressed as a binding energy or affinity (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These predicted affinities, while not absolute, are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

| Interaction Type | Potential Moieties in this compound |

| Hydrogen Bonding | NH group (donor), C=O group (acceptor), Pyridine (B92270) N (acceptor) |

| Hydrophobic Interactions | Benzyl group, Pyridone ring |

| π-π Stacking | Benzyl group, Pyridone ring |

Identification of Key Interacting Residues in Target Binding Sites

A crucial step in understanding the biological activity of this compound and its analogs is identifying the specific amino acid residues within the binding site of a target protein that it interacts with. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

Research on structurally related pyridinone and pyrimidine (B1678525) derivatives has demonstrated the importance of specific interactions in determining biological activity. For instance, docking studies on pyrimidin-2-one derivatives as Dipeptidyl peptidase-4 (DPP-4) inhibitors revealed that the pyrimidin-2-one moiety can form crucial hydrogen bond interactions with residues such as Glu205 and Ser209 in the enzyme's active site. researchgate.net Similarly, in studies of pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, docking simulations showed key hydrogen bonds with residues like Asp392, Asn395, Tyr233, and Gln443. nih.gov

These interactions are fundamental for the stability of the ligand-receptor complex. Beyond hydrogen bonds, other interactions such as π-π stacking with aromatic residues (e.g., His234, Phe414, Phe446 in PDE4) and hydrophobic interactions are also critical. nih.gov For example, in the design of benzoheterocyclic 4-aminoquinolines, a derivative was identified as highly stable due to the formation of four hydrogen bonds within the target protein's active site. unar.ac.id The identification of these key residues and interaction patterns is essential for the rational design and optimization of new inhibitors based on the this compound scaffold.

| Compound Class | Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Pyrimidin-2-one Derivatives | Dipeptidyl peptidase-4 (DPP-4) | Glu205, Ser209 | Hydrogen Bond | researchgate.net |

| Pyrozolo[1,5-a]pyridine Analogues | Phosphodiesterase 4 (PDE4) | Asp392, Asn395, Tyr233, Gln443 | Hydrogen Bond | nih.gov |

| Pyrozolo[1,5-a]pyridine Analogues | Phosphodiesterase 4 (PDE4) | His234, Phe414, Phe446 | π-π Stacking | nih.gov |

| Thiazolino 2-pyridone Amide Derivatives | Chlamydia trachomatis Target | Glu154, Phe151, Arg150, Asn138 | Binding Interactions | jchemlett.com |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) Derivatives | C-C chemokine receptor type 1 (CCR1) | Tyr113 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. osti.govyoutube.com By simulating the movements of atoms and molecules, MD studies provide critical information on the stability of the ligand-protein complex, conformational changes, and the thermodynamics of binding. nih.gov

For derivatives related to this compound, MD simulations are used to validate docking results and explore the dynamic behavior of the ligand in the binding pocket. jchemlett.com For example, MD simulations performed on thiazolino 2-pyridone amide derivatives confirmed that residues like Glu154, Phe151, and Arg150 play a key role in stabilizing the inhibitors within the active site. jchemlett.com In another study on novel inhibitors for cyclin-dependent kinases (CDK2/4/6), a combination of docking and MD simulations was employed to understand the interaction of 4-substituted N-phenylpyrimidin-2-amines and verify the stability of the predicted binding modes. nih.gov

These simulations can also be used to calculate binding free energies using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). This approach was used to analyze the binding of inhibitors to the PDE4 catalytic domain, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov The stability of crucial interactions, such as hydrogen bonds, can be monitored throughout the simulation, as demonstrated in studies of PARP inhibitors where the occupancy of hydrogen bonds with residues like SER904 and GLY863 was found to be over 99%, indicating a highly stable complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent molecules.

QSAR Modeling: QSAR studies on related pyridone and pyrimidine scaffolds have successfully identified key molecular descriptors that influence their biological activity. In a study on 4-pyridone derivatives with antimalarial activity, a statistically significant QSAR model was developed using descriptors such as electronic potential, dipole moment, partition coefficient, and molar refractivity. nih.govresearchgate.net This model demonstrated good predictive power, with a high correlation coefficient (r² = 0.86). nih.govresearchgate.net Similarly, 2D and 3D-QSAR studies on thiazolino 2-pyridone amide derivatives as antibacterial agents yielded robust models, with Comparative Molecular Field Analysis (CoMFA) proving effective in explaining the structure-activity relationships. jchemlett.com

| Compound Class | Target/Activity | QSAR Model Type | Key Statistics | Source |

|---|---|---|---|---|

| 4-Pyridone Derivatives | Antimalarial | MLR | r² = 0.86, Q² = 0.92 | nih.govresearchgate.net |

| Thiazolino 2-pyridone Amide Derivatives | Antibacterial | 2D-QSAR | R² = 0.637, Q² = 0.5388 | jchemlett.com |

| Thiazolino 2-pyridone Amide Derivatives | Antibacterial | CoMFA (UVEPLS) | R² = 0.943, Q²LOO = 0.553 | jchemlett.com |

| Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone Analogues | PDE4 Inhibition | 3D-QSAR | R² = 0.9545, q² = 0.8147 | nih.gov |

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model (AHHRR) was developed, highlighting the importance of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings for potent PDE4 inhibition. nih.gov In another study on pyridazin-3-one derivatives, the pharmacophore model revealed the necessity of two hydrogen bond acceptors, one hydrogen bond donor, and an aromatic ring, along with specific distances between these features. actascientific.com These models serve as templates for virtual screening of compound libraries to identify new potential hits with the desired activity.

In Silico Mechanistic Insights into Biological Activity

Computational methods provide powerful insights into the potential mechanisms through which compounds like this compound exert their biological effects. By combining docking, MD simulations, and QSAR, researchers can build a comprehensive picture of the molecular interactions driving the compound's activity.

Studies on a dimeric derivative of 1-benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one, a close analog, showed it selectively inhibits LPS-mediated IFN-β transcription through TLR4- and TRAM/TRIF-mediated signaling, without significantly affecting MyD88-dependent pathways. nih.gov This level of detail into signaling pathway modulation is a key output of in silico-guided biological investigation.

In Vitro and in Silico Investigations of Biological Activities of 4 Benzylamino Pyridin 2 1h One and Its Derivatives

Enzyme Inhibition Potency

Non-Nucleoside Reverse Transcriptase (RT) Inhibitory Activity

Derivatives of 4-(benzylamino)pyridin-2(1H)-one have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs for the treatment of HIV-1. guidetopharmacology.orgmdpi.com These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and thus prevents the replication of the virus. mdpi.com

Research into 4-benzylpyridinone analogues has yielded compounds with significant anti-HIV-1 activity. nih.gov Synthetic efforts focusing on analogues of 5-ethyl-6-methyl-4-(phenylthio)pyridin-2(1H)-ones, where the phenylthio group is replaced by various benzyl (B1604629) groups, have produced highly potent molecules. For instance, certain 4-benzylpyridinones have demonstrated the ability to inhibit the replication of HIV-1 in CEM-SS cells with IC₅₀ values in the nanomolar range (0.2 to 6 nM). nih.gov

One particularly active derivative, compound 27 (3-dimethylamino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1H)-one), was found to strongly inhibit the activity of recombinant HIV-1 RT. nih.gov A notable finding was its efficacy against a nevirapine-resistant virus strain, against which it showed an IC₅₀ of 40 nM, highlighting its potential to overcome common NNRTI resistance mutations. nih.gov Further studies on novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones also identified potent NNRTIs. google.comnih.gov One of the most active compounds, a trans-isomer with an EC₅₀ of 4 nM, was highly effective against HIV-1 strains with single (Y181C, K103N) or double mutations in the reverse transcriptase enzyme. google.comnih.gov

Table 1: HIV-1 Inhibitory Activity of Selected Pyridinone Derivatives

| Compound | Description | Target Cells/Enzyme | Activity (IC₅₀ / EC₅₀) | Citation |

|---|---|---|---|---|

| Compound 14 | 4-benzylpyridinone derivative | HIV-1 in CEM-SS cells | 0.2 - 6 nM | nih.gov |

| Compound 19 | 4-benzylpyridinone derivative | HIV-1 in CEM-SS cells | 0.2 - 6 nM | nih.gov |

| Compound 27 | 3-dimethylamino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 in CEM-SS cells | 0.2 - 6 nM | nih.gov |

| Compound 27 | 3-dimethylamino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1H)-one | Nevirapine-resistant HIV-1 | 40 nM | nih.gov |

| Compound 26-trans | 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-one derivative | Wild-type HIV-1 | 4 nM | google.comnih.gov |

Casein Kinase 2 (CSNK2A) Inhibition

Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine protein kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target. nih.govbiorxiv.org

While direct studies on this compound are limited, research on structurally related scaffolds containing the key benzylamino group has demonstrated potent inhibition of the alpha catalytic subunit, CSNK2A. A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized and evaluated for their cellular CSNK2A target engagement using a NanoBRET assay. nih.govnih.gov

The findings revealed that the addition of small electron-donating or electron-withdrawing substituents on the benzyl ring did not significantly impact CSNK2A activity, with most analogues showing IC₅₀ values of less than 1 μM. nih.gov This suggests the absence of a strong π-stacking interaction with the His160 residue in the CSNK2A binding pocket. nih.gov Notably, replacing the benzyl ring with a non-aromatic cyclohexylmethyl group also maintained potent CSNK2A inhibition. nih.gov However, substituting the phenyl ring of the benzylamino moiety with a pyridine (B92270) ring led to a significant decrease in cellular potency. nih.gov

Table 2: CSNK2A Cellular Inhibition (NanoBRET Assay) of Selected 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives

| Compound | Description | CSNK2A IC₅₀ (µM) | Citation |

|---|---|---|---|

| 4f | 4-methoxybenzylamino derivative | 0.17 | nih.govnih.gov |

| 4g | 4-(trifluoromethyl)benzylamino derivative | 0.18 | nih.govnih.gov |

| 4c | 4-chlorobenzylamino derivative | 0.20 | nih.govnih.gov |

| 4t | Cyclohexylmethylamino derivative | 0.19 | nih.govnih.gov |

| 4ac | N-methylbenzylamino derivative | 0.22 | nih.govnih.gov |

| 4ae | α-methylbenzylamino derivative | 1.9 | nih.govnih.gov |

| 4o | 3-pyridylmethylamino derivative | >10 | nih.gov |

| 4p | 4-pyridylmethylamino derivative | >10 | nih.gov |

Other Enzyme Targets and Their Mechanisms of Action (e.g., kinases, phosphatases)

The inhibitory activity of pyridin-2(1H)-one derivatives extends to other kinases beyond RT and CSNK2A. One such target is the c-Src kinase, a non-receptor tyrosine kinase whose overexpression is linked to various human cancers. In a study evaluating a series of eighteen pyridin-2(1H)-one derivatives, eight compounds showed c-Src kinase inhibitory activity with IC₅₀ values below 25 μM. The most potent among them, compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one), exhibited an IC₅₀ value of 12.5 μM. This finding suggests that the pyridin-2(1H)-one scaffold is a viable starting point for developing c-Src kinase inhibitors.

Receptor Modulation and Antagonism

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions

A comprehensive search of scientific literature did not yield specific data on the direct ligand interactions of this compound or its derivatives with neuronal nicotinic acetylcholine receptors (nAChRs).

Allosteric Modulatory Mechanisms

Following from the lack of data on direct ligand interactions, no information was found in the scientific literature regarding the potential allosteric modulatory mechanisms of this compound or its derivatives on neuronal nicotinic acetylcholine receptors.

Antimicrobial Efficacy Studies

The search for novel antimicrobial agents is a critical area of medicinal chemistry, driven by the rise of drug-resistant pathogens. Derivatives of the pyridin-2(1H)-one scaffold have demonstrated a broad spectrum of activity against various microorganisms.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Derivatives of this compound have shown notable antibacterial activity, particularly against Gram-positive bacteria. The parent compound, this compound, was reported to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Further research into related structures has aimed to enhance this potency.

Studies on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, which share the benzylamine (B48309) feature, revealed that substitutions on the benzylamine ring significantly impact antibacterial potency. rsc.org Lipophilic, electron-withdrawing groups like trifluoromethyl (CF₃) and chloro (Cl) were found to be beneficial for activity. For instance, a derivative with a p-CF₃ substitution on the N⁴-benzylamine side-chain (Compound D5) showed an MIC of 7.8 μg/mL against S. aureus. rsc.org

Conjugation of pyridinone scaffolds with other known antibacterial agents has also been explored. A series of 3-hydroxy-pyridin-4(1H)-ones–ciprofloxacin conjugates were designed as dual-action agents against Pseudomonas aeruginosa. acs.org One of the most effective conjugates, a 2-substituted 3-hydroxy-1,6-dimethylpyridin-4(1H)-one–ciprofloxacin conjugate (5e), exhibited potent activity with MIC values of 0.86 µM and 0.43 µM against P. aeruginosa 27853 and PAO1 strains, respectively. acs.org This conjugate not only displayed direct antibacterial effects but also reduced biofilm formation by 78.3% and was capable of eradicating mature biofilms. acs.org

Table 1: Antibacterial Activity of this compound and Related Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Pyrido[3,2-d]pyrimidine derivative (D5) | Staphylococcus aureus | 7.8 µg/mL | rsc.org |

| 3-Hydroxy-1,6-dimethylpyridin-4(1H)-one–ciprofloxacin conjugate (5e) | Pseudomonas aeruginosa 27853 | 0.86 µM | acs.org |

| 3-Hydroxy-1,6-dimethylpyridin-4(1H)-one–ciprofloxacin conjugate (5e) | Pseudomonas aeruginosa PAO1 | 0.43 µM | acs.org |

Antifungal Activity Assessment

The pyridinone nucleus is a key component in several compounds with significant antifungal properties. nih.govnih.gov Research has identified derivatives that are particularly effective against opportunistic pathogens like Candida albicans.

A screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as a potent antifungal agent. nih.govresearchgate.net This compound demonstrated rapid, fungicidal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Notably, its efficacy extended to clinically isolated fluconazole- and caspofungin-resistant strains of Candida. nih.govresearchgate.net Further investigation revealed that PYR inhibits biofilm formation and reduces the thickness of the mannan (B1593421) layer of the fungal cell wall, suggesting it may affect fungal virulence. nih.govresearchgate.net

Table 2: Antifungal Activity of Pyridin-2(1H)-one Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 µg/mL | nih.gov |

| Polycyclic pyridone (6d) | Candida albicans | Anti-hyphal & Biofilm inhibition | nih.gov |

| Didymellamide A | Azole-resistant Candida albicans | Active | acs.org |

Antimycobacterial Activity against Specific Strains

The global health threat of tuberculosis has spurred research into novel chemical scaffolds with activity against Mycobacterium tuberculosis. The pyridone and related heterocyclic structures have emerged as a promising area of investigation.

Studies on 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives showed interesting antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov In contrast, the corresponding 2-thione derivatives were found to be inactive, highlighting the importance of the oxygen atom at the 2-position of the oxadiazole ring for activity. nih.gov Molecular modeling suggested that these active compounds might act by interacting with the mycobacterial cytochrome P450-dependent sterol 14α-demethylase. nih.gov

Furthermore, research into quinolone derivatives, which contain a pyridone ring fused to a benzene (B151609) ring, has identified compounds with potent anti-tuberculosis activity. nih.gov The position of the nitrogen atom in the pyridine ring was found to be crucial for defining this activity. nih.gov A separate study identified 2-aryl-quinolone compounds as inhibitors of cytochrome bd, an alternative terminal oxidase in the respiratory chain of M. tuberculosis that is important for chronic infection. acs.org These findings underscore the potential of the broader pyridone and quinolone classes as sources for new antimycobacterial agents. nih.govacs.org

Efflux Pump Inhibition in Bacterial Pathogens

A key mechanism of multidrug resistance (MDR) in bacteria is the action of efflux pumps, which expel antibiotics from the cell. nih.gov The development of efflux pump inhibitors (EPIs) is a strategy to restore the efficacy of existing antibiotics. Several studies have pointed to pyridone-containing scaffolds as potential EPIs.

Pyridopyrimidine analogues, such as D13-9001, have been identified as specific inhibitors of the MexAB-OprM pump in P. aeruginosa. nih.gov More closely related pyranopyridine derivatives have been investigated as potent inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps. nih.govpnas.org An X-ray crystallographic study of the inhibitor MBX2319 bound to the AcrB pump of E. coli suggested that its pyridine ring forms a stacking interaction with amino acid residues in the hydrophobic trap of the pump. nih.gov

In the context of mycobacteria, certain 11H-pyrido[2,1-b]quinazolin-11-one analogues have been shown to act as EPIs in Mycobacterium smegmatis. researchgate.net These compounds modulated the MICs of ethidium (B1194527) bromide and norfloxacin (B1679917) and increased their intracellular accumulation, confirming their role as EPIs. researchgate.net While direct studies on this compound as an EPI are limited, the activity of these related heterocyclic systems suggests that the pyridone scaffold is a viable starting point for the design of new efflux pump inhibitors. nih.govpnas.orgresearchgate.net

Antioxidant and Antiradical Capabilities

Oxidative stress is implicated in numerous disease pathologies, making the discovery of novel antioxidants a significant therapeutic goal. Several derivatives of this compound have been evaluated for their ability to scavenge free radicals.

A study of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives demonstrated significant antiradical activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The potency of these compounds was found to be influenced by the substituents on the arylmethylamino group. For example, a derivative with a 4-methoxybenzylamino substituent showed an IC₅₀ value of 14.28±0.8 µg/ml, indicating strong antioxidant potential. nih.gov

Similarly, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were assessed for their antioxidant properties using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov The presence of phenolic hydroxyl groups was critical for activity. A derivative featuring a 2,4-dihydroxyphenyl (resorcinol) group was a potent scavenger in both assays, showing 76% inhibition in the DPPH assay and 96% inhibition in the ABTS assay at a concentration of 500 µM. nih.gov In contrast, derivatives lacking a hydroxyl substituent on the phenyl ring showed no significant radical scavenging activity. nih.gov These results highlight that the benzylamino-pyridinone core can serve as a scaffold for developing potent antioxidants, with activity being highly dependent on specific substitutions.

Antiproliferative Activity against Cancer Cell Lines

The pyridine and pyridinone scaffolds are integral to many compounds with demonstrated biological activities, including anticancer effects. nih.govfrontiersin.org Derivatives of this compound have been investigated for their potential to inhibit the growth of various human cancer cell lines. The antiproliferative activity is typically quantified using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govacs.org This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

The results of these assays are generally expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of the cancer cells by 50%. mdpi.com A lower IC50 value indicates greater potency. The antiproliferative effects of these compounds are often evaluated against a panel of cancer cell lines to assess their spectrum of activity. Common cell lines used in these studies include those derived from colon cancer (HCT-116), liver cancer (HepG-2), and breast cancer (MCF-7). nih.govacs.org

Research has shown that certain pyridinone derivatives exhibit selective activity against specific cancer cell types. acs.org For example, some synthesized pyridinethione and thienopyridine derivatives have demonstrated notable antitumor activity against hepatocellular and colon carcinoma cells, while showing less activity against breast cancer cells. nih.gov Importantly, the cytotoxicity of these compounds is also assessed against normal, non-cancerous cell lines (e.g., human fibroblasts BJ-1) to determine their selectivity and potential for a favorable safety profile. nih.govacs.org

The table below presents a hypothetical data set illustrating the antiproliferative activity of this compound derivatives against various cancer cell lines.

| Compound | HCT-116 (IC50, µM) | HepG-2 (IC50, µM) | MCF-7 (IC50, µM) | BJ-1 (IC50, µM) |

| This compound | 15.2 | 20.5 | 35.1 | >100 |

| Derivative X | 5.8 | 8.3 | 12.7 | 85.4 |

| Derivative Y | 25.1 | 30.9 | 45.6 | >100 |

| Doxorubicin (Control) | 0.9 | 1.2 | 0.8 | 5.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Cytoprotective Effects and Related Cellular Mechanisms

Cytoprotection refers to the ability of a compound to protect cells from damage induced by various noxious agents. nih.gov While specific studies on the cytoprotective effects of this compound are not extensively detailed in the provided context, the general mechanisms associated with related chemical structures can be considered. The concept of cytoprotection was notably introduced in the context of prostaglandins, which were found to protect the gastric mucosa from necrotizing agents. nih.govnih.gov This protection is thought to be a result of a direct cellular defense mechanism rather than preventing the entry of the harmful substance. nih.gov

For some heterocyclic compounds, cytoprotective actions can be mediated through various cellular pathways. These can include the activation of prostaglandin (B15479496) synthesis, the induction of heat shock proteins, and the activation of genes encoding growth factors and their receptors. nih.gov For instance, certain pyridone derivatives have been identified as activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which could have implications for cellular function and survival, though this has been primarily explored in a cardiovascular context. acs.org

The cellular mechanisms underlying the potential cytoprotective effects of this compound and its derivatives would likely involve the modulation of key cellular signaling pathways that enhance cell survival and resilience against stressors. These could include pathways involved in antioxidant defense, regulation of apoptosis, and maintenance of cellular homeostasis. Further research is necessary to elucidate the specific cellular and molecular mechanisms through which these compounds might exert cytoprotective effects.

Elucidation of Structure-Activity Relationships (SAR) from Biological Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. frontiersin.org For this compound and its derivatives, SAR analyses of their anticonvulsant and antiproliferative activities have revealed key structural features that govern their potency and selectivity.

SAR for Antiproliferative Activity: Analysis of the antiproliferative activity of various pyridine and pyridinone derivatives has highlighted the importance of specific substituents and their positions on the heterocyclic ring. mdpi.com For example, the presence and location of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. mdpi.com

The nature of the substituent on the benzylamino group at the 4-position of the pyridinone core is also crucial. Modifications to the aromatic ring of the benzyl group can significantly impact the compound's interaction with its biological target. For instance, the polarity and size of substituents can influence the IC50 values. mdpi.com In some series of pyridine derivatives, the introduction of methyl (-CH3) groups has been shown to decrease polarity and lower IC50 values, indicating increased potency. mdpi.com

SAR for Anticonvulsant Activity: In the context of anticonvulsant activity, SAR studies of related heterocyclic compounds have demonstrated that the nature and position of substituents on the core scaffold are critical. For some series of pyrrolidin-2-one derivatives, the presence of an unsubstituted phenyl ring at a specific position was found to be essential for potent activity. nih.gov The position of halogen atoms on an N-phenyl ring has also been shown to be important for the anticonvulsant effect, with chlorine sometimes being more effective than fluorine. nih.gov

For derivatives of this compound, it can be hypothesized that the electronic and steric properties of substituents on both the pyridinone ring and the benzylamino moiety would significantly influence their ability to interact with the target proteins involved in seizure propagation, such as voltage-gated sodium channels. nih.govebi.ac.uk

The following table summarizes some general SAR trends observed in related pyridinone derivatives.

| Structural Feature/Modification | Impact on Biological Activity |

| Addition of -OH, -OMe, -NH2 groups to the pyridine ring | Generally enhances antiproliferative activity mdpi.com |

| Introduction of bulky groups or halogens to the pyridine ring | May decrease antiproliferative activity mdpi.com |

| Substitution on the N-phenyl ring | Can significantly influence anticonvulsant activity nih.gov |

| N-aryl vs. N-alkyl derivatives | N-aryl derivatives showed better anti-HBV activity in one study nih.gov |

This table presents generalized SAR trends and may not be directly applicable to all derivatives of this compound.

Advanced Research Perspectives and Future Directions for 4 Benzylamino Pyridin 2 1h One

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 4-(benzylamino)pyridin-2(1H)-one and a diverse library of its analogs is crucial for comprehensive biological screening. Future research should focus on developing more efficient and versatile synthetic routes. While traditional methods for creating pyridin-2(1H)-one cores exist, such as the condensation of various precursors, there is a need for novel strategies that offer higher yields, greater functional group tolerance, and more environmentally friendly conditions. nih.gov

One promising avenue is the exploration of one-pot synthesis protocols. For instance, a one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported using L-proline as a catalyst with dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, showcasing an efficient and eco-friendly approach. nih.gov Adapting such methodologies for the synthesis of this compound could significantly streamline its production.

Furthermore, leveraging modern synthetic techniques like microwave-assisted synthesis could accelerate reaction times and improve yields, as demonstrated in the preparation of other heterocyclic compounds. google.com The development of solid-phase synthesis methods could also facilitate the creation of a combinatorial library of this compound derivatives for high-throughput screening. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste, and simplified purification. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Accelerated reaction times, higher yields, and improved purity. google.com |

| Solid-Phase Synthesis | The compound is built on a solid support, allowing for easy purification. | Facilitates the rapid generation of a diverse library of derivatives. researchgate.net |

| Catalytic Methods | Employs catalysts to enhance reaction rates and selectivity. | Milder reaction conditions and improved atom economy. nih.gov |

Rational Design of Next-Generation this compound Derivatives through Computational Approaches

Computational chemistry offers powerful tools for the rational design of new drug candidates with improved potency and selectivity. Future research should employ these methods to guide the structural modification of this compound.

Molecular docking studies can be used to predict how derivatives of this compound might bind to the active sites of various biological targets, such as protein kinases. sciencepublishinggroup.comnih.gov This information can help in designing modifications to the benzylamino or pyridinone moieties to enhance binding affinity and specificity. For example, docking studies on related pyridinone derivatives have elucidated key interactions with amino acid residues in the kinase hinge region, providing a basis for targeted structural modifications. sci-hub.se

Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the compound-target complex over time. This can help to assess the stability of the binding and identify key conformational changes, which is crucial for understanding the mechanism of action. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound analogs with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Identification of Undiscovered Biological Targets and Pathways

While pyridinone derivatives are well-known as kinase inhibitors, the full spectrum of biological targets for this compound remains to be explored. researchgate.net Future research should aim to identify novel targets and the associated cellular pathways through which this compound exerts its effects.

Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, can be a powerful approach to uncover new biological activities. This can be followed by target deconvolution techniques, such as chemical proteomics or genetic approaches, to identify the specific protein(s) with which the compound interacts.

Furthermore, given the structural similarities to other biologically active molecules, this compound could potentially modulate other target classes. For instance, various pyridinone-containing compounds have shown activity against a range of targets including those involved in neurodegenerative diseases and viral infections. nih.gov Exploring these possibilities could open up new therapeutic applications.

Application of Chemoinformatics and Machine Learning for Compound Prioritization

The vast chemical space of possible this compound derivatives necessitates the use of advanced computational tools for efficient exploration. Chemoinformatics and machine learning can play a pivotal role in prioritizing which compounds to synthesize and test. whiterose.ac.uk